2-(Bromomethyl)-1-(2-methylpropyl)aziridine

aziridine ring-opening organolithium reactivity chemo-selectivity

2-(Bromomethyl)-1-(2-methylpropyl)aziridine (synonym: 2-(bromomethyl)-1-isobutylaziridine) is a non-activated, N-alkyl functionalized aziridine bearing a bromomethyl substituent at the C2 position and an isobutyl group on the ring nitrogen. With the molecular formula C₇H₁₄BrN and a molecular weight of 192.10 g·mol⁻¹, this compound belongs to the class of 1-alkyl-2-(bromomethyl)aziridines, which are recognized as versatile building blocks in organic synthesis due to the presence of three electrophilic carbon atoms within a strained three-membered ring.

Molecular Formula C7H14BrN
Molecular Weight 192.1
CAS No. 156697-70-0
Cat. No. B2899891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-(2-methylpropyl)aziridine
CAS156697-70-0
Molecular FormulaC7H14BrN
Molecular Weight192.1
Structural Identifiers
SMILESCC(C)CN1CC1CBr
InChIInChI=1S/C7H14BrN/c1-6(2)4-9-5-7(9)3-8/h6-7H,3-5H2,1-2H3
InChIKeyJMBBTMPWVWSGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Bromomethyl)-1-(2-methylpropyl)aziridine (CAS 156697-70-0): Core Identity and Procurement-Relevant Profile


2-(Bromomethyl)-1-(2-methylpropyl)aziridine (synonym: 2-(bromomethyl)-1-isobutylaziridine) is a non-activated, N-alkyl functionalized aziridine bearing a bromomethyl substituent at the C2 position and an isobutyl group on the ring nitrogen . With the molecular formula C₇H₁₄BrN and a molecular weight of 192.10 g·mol⁻¹, this compound belongs to the class of 1-alkyl-2-(bromomethyl)aziridines, which are recognized as versatile building blocks in organic synthesis due to the presence of three electrophilic carbon atoms within a strained three-membered ring [1]. The compound is commercially available at ≥95% purity from multiple suppliers for research and further manufacturing use .

Why 1-Alkyl-2-(bromomethyl)aziridines Cannot Be Interchanged: The Isobutyl Differentiation Problem


Within the 1-alkyl-2-(bromomethyl)aziridine family, the nature of the N-alkyl substituent profoundly influences reaction selectivity, product distribution, and byproduct profiles in organometallic transformations . The isobutyl derivative (R = CH₂CH(CH₃)₂) occupies a distinct steric and electronic niche: it is branched yet less sterically encumbered than the neopentyl analog (R = CH₂C(CH₃)₃), resulting in measurably different partitioning among competing reaction pathways when treated with nucleophilic reagents . Generic substitution with a less- or more-hindered N-alkyl analog therefore yields different mixtures of aziridine, allylamine, and tertiary amine products, directly impacting synthetic efficiency and purification complexity .

Quantitative Differentiation Evidence for 2-(Bromomethyl)-1-(2-methylpropyl)aziridine vs. Closest Analogs


Divergent Product Selectivity in n-Butyllithium-Mediated Transformations: Isobutyl vs. Neopentyl

When treated with 1.5 equiv of n-BuLi in Et₂O or THF (0 °C to r.t., 19–21 h), 1-isobutyl-2-(bromomethyl)aziridine (1b) and its 1-neopentyl counterpart (1a) generate markedly different product distributions. The isobutyl derivative favors formation of the 2-(N-allylaminomethyl)aziridine (2b) in 23–36% yield, compared to 11–27% for the neopentyl analog (2a). Conversely, the undesired tertiary amine byproduct N-allyl-N-butyl-N-isobutylamine (4b) constitutes only 1–5% of the mixture from 1b, whereas the neopentyl-derived N-allyl-N-butyl-N-neopentylamine (4a) is a major component at 13–24% .

aziridine ring-opening organolithium reactivity chemo-selectivity

Validated Utility as an Aziridinylmethyl Cation Synthon in Organocuprate Coupling

1-Isobutyl-2-(bromomethyl)aziridine (3c) has been demonstrated to function as a competent synthetic equivalent of the aziridinylmethyl cation when reacted with lithium dialkylcuprates (Gilman reagents). In the same reaction manifold where 1-benzyl-2-(bromomethyl)aziridine (3a) couples to give 2-ethyl-, 2-pentyl-, and 2-(phenylmethyl)aziridines in good yields, the isobutyl derivative 3c participates with comparable efficiency, confirming that the branched isobutyl N-substituent does not impede the desired nucleophilic displacement at the bromomethyl carbon . The compound is synthesized via a two-step protocol (imine formation, 94%; NaBH₄ reduction/ring closure, 87% overall) and purified by distillation (bp 65–69 °C/11–12 mmHg) .

aziridinylmethyl cation Gilman reagent C–C bond formation

GC-MS Confirmatory Identity: Wiley-Registered Mass Spectrum for Unambiguous Quality Control

The compound 2-(bromomethyl)-1-isobutylaziridine has a registered GC-MS spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: EbqMQ43YSH0) [1]. The exact mass is 191.030962 g·mol⁻¹ (C₇H₁₄BrN), and the InChIKey is JMBBTMPWVWSGOY-UHFFFAOYSA-N. This facilitates unambiguous identity confirmation upon receipt, a capability not uniformly available for all 1-alkyl-2-(bromomethyl)aziridine analogs from public spectral libraries [1]. The compound also has a PubChem record (CID 10976324) and computed drug-likeness parameters include a LogP of 1.7215 and TPSA of 3.01 Ų .

mass spectrometry GC-MS analytical confirmation

Steric Modulation of Heteroatom-Centered Nucleophile Coupling: Isobutyl as a Tuned Steric Handle

In a systematic study of 1-alkyl-2-(bromomethyl)aziridine reactivity toward oxygen nucleophiles, the N-alkyl substituent was shown to modulate reaction conditions and yields. While the isobutyl derivative itself was not included in the published substrate table, the class-level data establish that increasing steric bulk at nitrogen (e.g., tBu: 72–75% yield with alkoxides; n-Pr: 92% yield with NaOMe) directly impacts both the required excess of nucleophile and the reaction temperature [1]. The isobutyl group (steric bulk intermediate between n-Pr and tBu) thus offers a tunable steric profile that can be exploited to balance reactivity and selectivity in alkoxide, carboxylate, and azole couplings [1].

heteroatom nucleophile aziridine functionalization steric tuning

High-Value Application Scenarios for 2-(Bromomethyl)-1-(2-methylpropyl)aziridine Procurement


Chemo-Selective Synthesis of 2-(Aminomethyl)aziridine Libraries via Organolithium Methodology

When the synthetic objective is the preparation of 2-(N-allyl-N-alkylaminomethyl)aziridines—a privileged scaffold for further ring-opening functionalization—the isobutyl derivative 1b is the N-alkyl substrate of choice. Direct comparative data show that 1b delivers the desired 2-(N-allylaminomethyl)aziridine 2b in 23–36% yield while suppressing the undesired tertiary amine 4b to merely 1–5%, compared to 13–24% for the neopentyl analog . This selectivity advantage reduces chromatographic burden and increases isolated yield of the target aziridine, directly benefiting medicinal chemistry and fragment-based library construction programs where aziridine-containing intermediates serve as covalent warheads or conformational constraints .

Synthesis of 1,2-Dialkylaziridines with a Non-Benzylic, Branched N-Substituent

For projects requiring 1,2-dialkylaziridines bearing a fully aliphatic N-substituent—such as in the synthesis of chiral amine ligands or aziridine-based natural product analogs—the isobutyl derivative 3c is a validated substrate for Gilman cuprate coupling . Unlike the widely used 1-benzyl analog, which necessitates hydrogenolytic deprotection, the isobutyl group can be retained or removed under orthogonal conditions, offering greater flexibility in protecting group strategy . The documented synthetic protocol (87% overall yield, two steps) enables reliable in-house preparation or procurement with defined quality specifications .

Sterically-Tuned Heteroatom Functionalization for Bioisostere Design

In the design of aziridine-containing bioisosteres or covalent inhibitors, the steric environment around the aziridine nitrogen critically influences both chemical reactivity and biological target engagement. The isobutyl group occupies an intermediate steric regime—less hindered than neopentyl or tert-butyl, yet more sterically demanding than n-propyl—making it a strategic choice when fine-tuning the electrophilicity of the aziridine ring is required . The class-level evidence from alkoxide and carboxylate couplings demonstrates that N-alkyl steric bulk directly modulates nucleophilic displacement efficiency (n-Pr: 92% vs. tBu: 72% with NaOMe), positioning the isobutyl derivative as the optimal midpoint for balancing reactivity and selectivity in diversification campaigns .

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